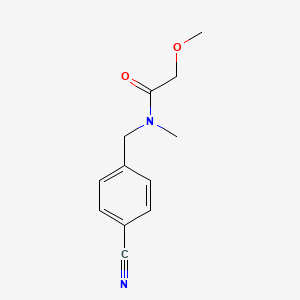

n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide

Description

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide is a substituted acetamide derivative characterized by a 4-cyanobenzyl group attached to the nitrogen atom of the acetamide core. The molecule also features a methoxy group at the 2-position of the acetamide chain and a methyl group on the nitrogen. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly in targeting protein-ligand interactions.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

N-[(4-cyanophenyl)methyl]-2-methoxy-N-methylacetamide |

InChI |

InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-10(7-13)4-6-11/h3-6H,8-9H2,1-2H3 |

InChI Key |

OIEYKNALPCPOGW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C#N)C(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide typically involves the reaction of 4-cyanobenzyl bromide with 2-methoxy-N-methylacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the amide group.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-cyanobenzaldehyde or 4-cyanobenzoic acid.

Reduction: 4-aminobenzyl-2-methoxy-N-methylacetamide.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins or enzymes. The methoxy and methylacetamide groups can modulate the compound’s solubility and permeability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide with structurally related acetamide derivatives, focusing on substituent effects, biological activity, and applications.

Structural Analogues

Physicochemical Properties

- Stability: The trifluoromethyl group in ’s compound enhances resistance to oxidative degradation, whereas the cyano group may increase susceptibility to hydrolysis under basic conditions .

Patent and Industrial Relevance ()

Patent compounds featuring 4-cyanobenzyl groups (e.g., N-(4-(4-(4-Cyanobenzyl氧)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid) highlight the scaffold’s versatility in kinase inhibitor design. The cyano group’s role in π-stacking interactions with aromatic residues in enzymes is a critical advantage over chloro or methoxy variants .

Biological Activity

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

- Chemical Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide is primarily attributed to its interaction with various molecular targets. The compound's structure suggests that it may act through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially impacting neurological functions.

- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other known anticancer agents.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Microtubule disruption |

| A549 (Lung) | 25 | Inhibition of cell proliferation |

Case Studies

- Case Study 1 : In a study involving MCF-7 cells, n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide demonstrated significant cytotoxicity, with an IC50 value of 20 µM. The mechanism was linked to microtubule stabilization and subsequent cell cycle arrest in the G2/M phase.

- Case Study 2 : Research conducted on HeLa cells revealed that treatment with the compound led to increased levels of activated caspases, indicating an apoptotic response. The observed IC50 was 15 µM, suggesting a potent effect against cervical cancer cells.

Pharmacological Potential

The pharmacological potential of n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide has been explored in various contexts:

- Anticancer Activity : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer agent.

- Neuroprotective Effects : Preliminary data suggest possible neuroprotective properties, warranting further investigation into its effects on neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.